Dendryphiellin A1

CAS No.:

Cat. No.: VC1927438

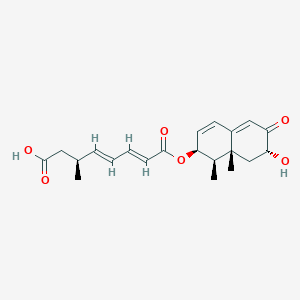

Molecular Formula: C21H26O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26O6 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | (3S,4E,6E)-8-[[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl]oxy]-3-methyl-8-oxoocta-4,6-dienoic acid |

| Standard InChI | InChI=1S/C21H26O6/c1-13(10-19(24)25)6-4-5-7-20(26)27-18-9-8-15-11-16(22)17(23)12-21(15,3)14(18)2/h4-9,11,13-14,17-18,23H,10,12H2,1-3H3,(H,24,25)/b6-4+,7-5+/t13-,14+,17-,18+,21-/m1/s1 |

| Standard InChI Key | JJBHKCNHUMUNND-DMYDHDOFSA-N |

| Isomeric SMILES | C[C@H]1[C@H](C=CC2=CC(=O)[C@@H](C[C@]12C)O)OC(=O)/C=C/C=C/[C@@H](C)CC(=O)O |

| Canonical SMILES | CC1C(C=CC2=CC(=O)C(CC12C)O)OC(=O)C=CC=CC(C)CC(=O)O |

Introduction

Natural Sources and Origins

Marine Fungal Sources

Dendryphiellin A1 was originally isolated from the obligate marine deuteromycete Dendryphiella salina . This marine fungus has been identified as a rich source of eremophilane-type sesquiterpenes, including several dendryphiellin derivatives . The marine environment likely contributes to the unique secondary metabolite profile of this organism, resulting in the production of structurally distinctive compounds like Dendryphiellin A1.

Endophytic Fungal Sources

More recently, Dendryphiellin A1 was also identified in the culture broth of the Hawaiian endophytic fungus Chaetoconis sp. FT087, which was isolated from the leaves of Osmoxylon novoguineensis (Araliaceae) . This finding expands the known natural sources of this compound beyond marine environments to include terrestrial endophytic fungi.

The table below summarizes the known biological sources of Dendryphiellin A1:

Isolation and Structural Characterization

The isolation of Dendryphiellin A1 typically involves extraction from fungal culture broth followed by bioassay-guided fractionation . The structural elucidation of Dendryphiellin A1 has been accomplished through comprehensive spectroscopic analysis, including:

-

High-resolution mass spectrometry (HRMS)

-

Nuclear magnetic resonance (NMR) spectroscopy

-

Comparison with related eremophilane derivatives

-

Analysis of optical rotation and circular dichroism (CD) data

Further investigation of the producing organism Dendryphiella salina also yielded other related compounds, including the intact eremophilanes dendryphiellins E1 and E2 . These studies contributed to a better understanding of the structural variations within this class of natural products and helped establish the absolute configuration of the stereocenters in Dendryphiellin A1.

Biological Activities

Anticancer Properties

The most significant biological activity reported for Dendryphiellin A1 is its cytotoxicity against cancer cell lines. When tested against human ovarian cancer cell lines, Dendryphiellin A1 demonstrated moderate activity with the following results :

| Cell Line | Description | IC50 Value |

|---|---|---|

| A2780 | Human ovarian cancer | 6.6 μg/mL |

| A2780CisR | Cisplatin-resistant human ovarian cancer | 9.1 μg/mL |

These findings are particularly noteworthy as they suggest that Dendryphiellin A1 maintains activity against cisplatin-resistant cancer cells, potentially indicating a mechanism of action different from platinum-based chemotherapeutics . This property could make Dendryphiellin A1 an interesting candidate for further investigation in the context of overcoming chemotherapy resistance.

Biosynthetic Pathway

The biosynthesis of trinor-eremophilane sesquiterpenes like Dendryphiellin A1 involves several enzymatic transformations starting from farnesyl diphosphate (FDP) . The proposed biosynthetic pathway includes:

-

Cyclization of FDP to generate a germacrane or eudesmane intermediate

-

Rearrangement to form an eremophilane skeleton

-

Oxidative degradation resulting in the loss of the C3 unit to form the trinor-eremophilane framework

The biosynthetic origin of the fatty acid-derived ester side chain involves separate pathways, with subsequent coupling to the sesquiterpene core structure . This unique combination of terpenoid and fatty acid metabolic pathways contributes to the structural diversity observed in the dendryphiellin family of compounds.

Related Compounds and Structural Diversity

Dendryphiellin A1 belongs to a larger family of structurally related compounds isolated from Dendryphiella salina and related fungi. These include:

-

Dendryphiellins A-G (eremophilane sesquiterpenes)

-

Dendryphiellins E1 and E2 (intact eremophilanes)

-

Dendryphiellic acids A and B (carboxylic acids)

-

Glyceryl dendryphiellate A (glyceryl ester)

A particularly close structural relative is Dendryphiellin E1 (NPA000583), which maintains the intact eremophilane skeleton with the molecular formula C24H32O3 and a molecular weight of 368.5170 Da . Comparing these related structures provides insights into structure-activity relationships and the natural diversity of this class of compounds.

Future Research Directions

Several avenues for future research on Dendryphiellin A1 appear promising:

-

Investigation of its mechanism of action against cancer cells, particularly in cisplatin-resistant cell lines

-

Structure-activity relationship studies through semi-synthetic modifications

-

Exploration of potential synergistic effects with established chemotherapeutic agents

-

Examination of additional biological activities beyond cytotoxicity

-

Development of sustainable biotechnological methods for production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume